Ricinoleic acid has been shown to have a significant impact on the gastrointestinal tract. It inhibits water and electrolyte absorption in the small intestine, which can lead to a laxative effect. This action is attributed to its amphipathic nature, which may interact with membrane lipoproteins, affecting the function of mucosal and smooth muscle cells13. The inhibitory effects on water absorption were found to be dependent on the structure of the fatty acid, with hydroxylated and unsaturated fatty acids being more potent1. Additionally, ricinoleic acid was observed to induce fluid secretion in the human intestine, which is pertinent to understanding the pathophysiology of steatorrheal diseases2. In vitro studies have also demonstrated that ricinoleic acid can depress the contractile activity of smooth muscle, suggesting that it is not a stimulant or irritant to isolated intestinal smooth muscle5.
Furthermore, ricinoleic acid has been found to inhibit methanogenesis and fatty acid biohydrogenation in ruminal digesta from sheep and in bacterial cultures. This effect is mediated through an inhibitory effect on the biohydrogenating activity of specific bacteria, which could have health benefits for ruminant products and potentially reduce methane emissions, an environmental benefit4.
The applications of ricinoleic acid extend beyond its gastrointestinal effects. In the field of microbiology, ricinoleic acid glycosides have been synthesized and shown to possess antibacterial activity against a wide spectrum of Gram-positive bacteria. Notably, certain glycosides were effective against various strains of Staphylococcus aureus, including non-clinical, clinical, and resistant strains, as well as other Gram-positive bacteria like Bacillus subtilis and Micrococcus luteus. The antibacterial mechanism is believed to involve increasing the bacterial cell membrane permeability, leading to cell death6.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: